molecular formula C16H13ClN2O4S2 B2391388 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895456-50-5

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2391388
CAS No.: 895456-50-5
M. Wt: 396.86
InChI Key: MXLCYGSVUMSKKD-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a benzothiazole core substituted with a methoxy group at the 4-position and a sulfonyl-linked 4-chlorophenyl moiety. Acetamide derivatives with benzothiazole scaffolds are widely studied for their inhibitory activity against enzymes such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The sulfonyl group and halogenated aryl substituents in this compound may enhance its pharmacokinetic properties, such as metabolic stability and target binding affinity .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLCYGSVUMSKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-methoxybenzo[d]thiazole. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the chlorophenyl group can produce various substituted aromatic compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Sulfonamides are known for their antibacterial properties, and derivatives containing thiazole rings have shown activity against various bacterial strains, including resistant strains . This suggests potential applications in treating infections where conventional antibiotics fail.

3. Enzyme Inhibitors
Compounds with similar structures have been identified as dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase, enzymes implicated in pain modulation and inflammatory responses . This positions this compound as a candidate for developing new analgesics.

Environmental Applications

1. Pesticides and Herbicides
Research into benzo[d]thiazole derivatives has revealed their potential as agrochemicals, particularly in pest control. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for developing new pesticides .

2. Antifungal Agents
The compound's structural features may also lend themselves to antifungal applications, targeting specific fungal enzymes or pathways critical for fungal growth and reproduction .

Case Studies

Case Study 1: Anticancer Research
A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the synthesis of thiazole derivatives, including compounds similar to this compound, demonstrating their efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy
In another study, derivatives of benzo[d]thiazole were tested against several bacterial strains, showing promising results in inhibiting growth at low concentrations. This research highlighted the potential for developing new classes of antibiotics based on these compounds .

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The methoxybenzo[d]thiazolyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzothiazole-acetamide derivatives with variations in substituents on the aryl and heterocyclic moieties. These modifications significantly influence physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity References
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide R1 = OMe, R2 = dihydroisoquinoline ~500 (estimated) 240.6–260.1 71.8–86.4 MAO-B/BChE inhibition
2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide R1 = Cl, R2 = coumarin 378.25 206–211 89 α-Glucosidase inhibition (implied)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide R1 = Cl, R2 = quinoxaline-triazole Not reported Not reported Not reported Antimicrobial (implied)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide R1 = Cl, R2 = piperazine 426.96 282–283 79 MMP inhibition (anti-inflammatory)

Key Observations:

  • Halogenation: The 4-chlorophenyl group (common in ) enhances lipophilicity and enzyme binding, as seen in MMP and α-glucosidase inhibitors.
  • Heterocyclic Linkers: Piperazine (), triazole (), and dihydroisoquinoline () substituents modulate selectivity toward specific targets (e.g., MAO-B vs. AChE).
  • Methoxy Substitution: Methoxy groups on benzothiazole (e.g., ) improve solubility without compromising thermal stability (melting points >240°C).

Physicochemical Properties

  • Molecular Weight: Analogous compounds range from 378.25 to ~500 g/mol, with higher weights correlating with extended aromatic systems (e.g., coumarin or isoquinoline ).
  • Melting Points: Derivatives with rigid aromatic systems (e.g., coumarin or benzothiazole ) exhibit higher melting points (>200°C), suggesting strong crystal lattice interactions.
  • Synthetic Yields: Reactions involving piperazine or triazole incorporation achieve moderate-to-high yields (65–89%) .

Spectral Characterization

  • NMR: Protons adjacent to electron-withdrawing groups (e.g., sulfonyl or chlorophenyl) resonate downfield (δ 7.5–8.6 ppm for aromatic CH) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 378.25 , 438.54 ) confirm structural integrity.

Biological Activity

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential pharmacological applications. Its structure includes a sulfonamide group and a methoxy-substituted benzothiazole, which may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 367.83 g/mol. The compound features:

  • Sulfonyl group : Enhances solubility and reactivity.
  • Chlorophenyl ring : Contributes to lipophilicity.
  • Methoxybenzo[d]thiazole moiety : Potentially increases binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like E. coli and yeast species like Candida albicans .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
ChloroacetamidesStrong (e.g., MRSA)Moderate (e.g., E. coli)Moderate (e.g., C. albicans)

Enzyme Inhibition

The compound's sulfonamide structure suggests potential for enzyme inhibition, particularly urease, which is critical in various biological processes. Studies have shown that similar compounds display strong urease inhibitory activity, suggesting that this compound may also possess this property .

The mechanism of action likely involves the interaction of the sulfonyl group with active sites of enzymes, leading to inhibition of their activity. The methoxybenzo[d]thiazole moiety may enhance binding affinity, allowing for selective inhibition of target enzymes or receptors .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential, confirming that compounds with halogenated substituents exhibited enhanced lipophilicity and better penetration through cell membranes, which is crucial for antimicrobial efficacy .
  • Urease Inhibition Studies : Compounds similar to this compound were tested for urease inhibition, showing promising results with IC50 values indicating effective inhibition at low concentrations .
  • Pharmacological Profiles : Research has indicated that compounds containing the sulfonamide moiety often demonstrate a range of pharmacological activities including anti-inflammatory, anticancer, and antibacterial effects .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Thiazole ring formation : Cyclization of 4-methoxy-2-aminobenzo[d]thiazole with α-haloketones or thiourea derivatives.
  • Sulfonylation : Reaction of the intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
  • Final acylation : Coupling with acetamide derivatives under anhydrous conditions. Optimal conditions include temperature control (0–5°C for sulfonylation), inert atmosphere (N₂), and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups and regiochemistry.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : For molecular weight confirmation .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer activity : MTT assays using cell lines like MCF-7 (breast adenocarcinoma) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and reduce byproducts?

  • Solvent selection : Use dimethylformamide (DMF) to enhance solubility of sulfonyl chloride intermediates.
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction kinetics.
  • Temperature control : Maintain 0–5°C to suppress side reactions like hydrolysis. Post-reaction quenching with ice-cwater improves isolation .

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence bioactivity?

  • Electron-donating groups (e.g., -OCH₃) : Increase solubility but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., -Cl) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) but may increase cytotoxicity. Comparative studies using analogs with substituent variations and molecular docking can validate structure-activity relationships (SAR) .

Q. What strategies resolve discrepancies in enzyme inhibition data across studies?

  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM COX-2) and buffer conditions (pH 7.4).
  • Positive controls : Include celecoxib for COX-2 inhibition studies to benchmark activity.
  • Data normalization : Express results as % inhibition relative to vehicle controls and validate with dose-response curves .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during pharmacokinetic studies?

  • Co-solvents : Use 10% DMSO or β-cyclodextrin complexes.
  • Prodrug design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity.
  • LogP optimization : Aim for a calculated logP <3.5 via substituent modification .

Q. What computational methods predict metabolic stability of this compound?

  • In silico tools : Use SwissADME or ADMET Predictor™ to estimate cytochrome P450 interactions.
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylation or sulfoxide formation .

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